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molecular formula C7H8N2O3S B8346389 5-methylthio-6-methyl-3-nitropyridin-2(1H)-one

5-methylthio-6-methyl-3-nitropyridin-2(1H)-one

Cat. No. B8346389
M. Wt: 200.22 g/mol
InChI Key: RKDNPFLOINAZQY-UHFFFAOYSA-N
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Patent
US05308854

Procedure details

To a mixture of 5-methylthio-6-methyl-3-nitropyridin-2(1H)-one (0.60 g, 0.003 mmol) in MeOH (30 mL) at room temperature was added an aqueous solution of sodium hydrosulfite (Na2S2O4) (1.74 g, 0.01 mol). When the yellow color disappeared after addition of additional sodium hydrosulfite (1.7 g), the reaction mixture was extracted with CHCl3 (2×200 mL). The CHCl3 extracts were washed with saturated aqueous NaHCO3 solution, brine and then dried (MgSO4). On concentration under vacuum there was obtained 0.20 g (39.4% yield) of 3-amino-5-methylthio-6-methylpyridin-2(1H)-one as a light yellow solid which was used without further purification.
Quantity
0.6 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1.74 g
Type
reactant
Reaction Step Two
Quantity
1.7 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][S:2][C:3]1[CH:4]=[C:5]([N+:11]([O-])=O)[C:6](=[O:10])[NH:7][C:8]=1[CH3:9].S(S([O-])=O)([O-])=O.[Na+].[Na+]>CO>[NH2:11][C:5]1[C:6](=[O:10])[NH:7][C:8]([CH3:9])=[C:3]([S:2][CH3:1])[CH:4]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
0.6 g
Type
reactant
Smiles
CSC=1C=C(C(NC1C)=O)[N+](=O)[O-]
Name
Quantity
30 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
1.74 g
Type
reactant
Smiles
S(=O)([O-])S(=O)[O-].[Na+].[Na+]
Step Three
Name
Quantity
1.7 g
Type
reactant
Smiles
S(=O)([O-])S(=O)[O-].[Na+].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the reaction mixture was extracted with CHCl3 (2×200 mL)
WASH
Type
WASH
Details
The CHCl3 extracts were washed with saturated aqueous NaHCO3 solution, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
On concentration under vacuum there

Outcomes

Product
Name
Type
product
Smiles
NC=1C(NC(=C(C1)SC)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.2 g
YIELD: PERCENTYIELD 39.4%
YIELD: CALCULATEDPERCENTYIELD 39162.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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